Cyanomethoxypyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

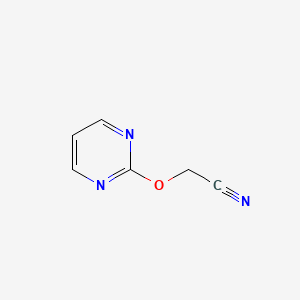

Cyanomethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 this compound is notable for its cyano group (-CN) and methoxy group (-OCH₃) attached to the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyanomethoxypyrimidine typically involves the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced to facilitate the addition reaction.

Condensation Reaction: A deacidification agent is added to the resulting 1,3-dimethoxypropanediamidine hydrochloride, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for cyclization.

Methoxylation Reaction: Methanol and sodium hydroxide are added to the mixture, which is then introduced to 2-chloro-4-amino-6-methoxypyrimidine for methoxylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for higher yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to minimize waste and improve scalability .

Análisis De Reacciones Químicas

Types of Reactions: Cyanomethoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can react with nucleophiles such as ammonia and hydroxylamine to form amidine and amidoxime, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary based on the desired outcome.

Cyclization: Under certain conditions, this compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Ammonia and Hydroxylamine: Used for nucleophilic substitution reactions.

Lewis Acids: Employed in cyclization reactions to facilitate ring closure.

Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions, respectively.

Major Products Formed:

Amidine and Amidoxime: Formed from nucleophilic substitution reactions.

Cyclized Heterocycles: Resulting from cyclization reactions.

Aplicaciones Científicas De Investigación

Cyanomethoxypyrimidine is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug development. This article aims to explore the various scientific research applications of this compound, highlighting its therapeutic potential, synthesis methods, and documented case studies.

Anticancer Applications

This compound derivatives have shown promising anticancer activity through various mechanisms:

- PIM-1 Kinase Inhibition : Recent studies have indicated that certain this compound derivatives act as potent inhibitors of PIM-1 kinase, a protein involved in cell proliferation and survival. For example, compounds derived from this scaffold have demonstrated IC50 values as low as 50 nM against PIM-1 kinase, suggesting strong potential for cancer therapy .

- Cell Line Studies : In vitro studies have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values of 12.5 µM for A549 cells and 15.0 µM for MCF-7 cells, indicating effective tumor cell proliferation inhibition .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects:

- COX-2 Inhibition : Some derivatives exhibit potent inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. Studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that these compounds could be developed as new anti-inflammatory agents .

Table 2: Anti-inflammatory Activity

| Compound | COX-2 IC50 (µmol) |

|---|---|

| Compound A | 0.04 |

| Celecoxib | 0.04 |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored, revealing effectiveness against various bacterial strains:

- Broad-spectrum Activity : Certain derivatives have demonstrated significant antimicrobial activity, making them candidates for further development as antibiotics or antifungal agents .

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound derivatives resulted in a significant reduction in tumor size compared to controls. This suggests the potential for these compounds in clinical oncology applications.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for advancing these compounds into clinical trials.

Mecanismo De Acción

The mechanism of action of cyanomethoxypyrimidine involves its interaction with specific molecular targets and pathways. The cyano group and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

Cyanomethylpyrimidine: Similar in structure but with a different functional group arrangement.

Methoxypyrimidine: Lacks the cyano group but shares the methoxy group.

Methylthiopyrimidine: Contains a methylthio group instead of a methoxy group.

Uniqueness: Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and medicinal chemistry .

Actividad Biológica

Cyanomethoxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anti-inflammatory agent. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound involves various chemical pathways, often starting from pyrimidine precursors. These methods typically include alkylation and substitution reactions to introduce cyano and methoxy groups at specific positions on the pyrimidine ring. For instance, a study demonstrated the successful synthesis of 1'-cyano-2'-C-methyl pyrimidine nucleosides, which were evaluated for their biological activity against hepatitis C virus (HCV) NS5B polymerase .

Antiviral Activity

This compound derivatives have shown significant antiviral properties, particularly against HCV. The 1'-cyano-2'-C-methyl pyrimidine nucleosides were found to inhibit HCV NS5B polymerase effectively, with IC50 values indicating potent activity compared to standard antiviral agents .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 1'-cyano-2'-C-methyl nucleoside | HCV NS5B polymerase | 0.15 | |

| Parent compound | HCV NS5B polymerase | 0.25 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Studies have indicated that certain derivatives inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For example, compounds derived from this compound exhibited IC50 values in the low micromolar range against COX-2, demonstrating comparable potency to established anti-inflammatory drugs like celecoxib .

Table 2: COX-2 Inhibition by this compound Derivatives

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at various positions of the pyrimidine ring can significantly influence its efficacy. For instance, substituents such as methoxy and cyano groups enhance the compound's interaction with target enzymes, improving both antiviral and anti-inflammatory activities .

Table 3: SAR Analysis of this compound Derivatives

| Position on Pyrimidine Ring | Substituent | Biological Activity |

|---|---|---|

| C-5 | Methoxy | Enhanced COX-2 inhibition |

| C-6 | Cyano | Increased antiviral potency |

| C-4 | Sulfonamide | Potent anti-cancer activity |

Case Study 1: Antiviral Efficacy

In a clinical evaluation, a derivative of this compound was tested in vitro against HCV-infected cells. The results indicated a significant reduction in viral load, supporting its potential as a therapeutic agent for HCV infection .

Case Study 2: Anti-inflammatory Effects

In animal models of inflammation, this compound derivatives were administered to assess their effects on carrageenan-induced paw edema. The results showed a marked reduction in swelling and pain, correlating with decreased levels of inflammatory mediators like PGE2 and nitric oxide .

Propiedades

IUPAC Name |

2-pyrimidin-2-yloxyacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZCHHGNCVIJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.